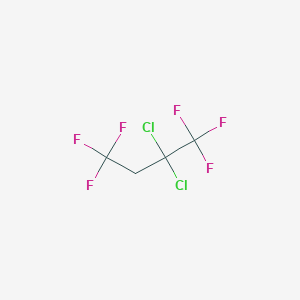

2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis For molecules similar to 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane, the molecular structure and conformational compositions can be analyzed through gas-phase electron diffraction and ab initio calculations. These methods have been utilized to study the structures of related compounds, revealing the presence of stable anti and less stable gauche+ forms (Postmyr, 1994).

Aplicaciones Científicas De Investigación

Photochemical Reactions and Synthesis

Research demonstrates the potential of using halogenated compounds like 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane in photochemically initiated reactions. Dědek and Chvátal (1986) explored the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene under UV radiation, yielding compounds related to 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane. This process facilitated the synthesis of perfluoro-1,3-butadiene and other perfluorinated compounds, highlighting a pathway for generating materials with unique properties through photochemical reactions (Dědek & Chvátal, 1986).

NMR Spectroscopy Analysis

The compound's structure and behavior in solutions have been elucidated using NMR spectroscopy. Abraham and Loftus (1973) conducted a detailed analysis of 1,1,1,4,4,4-hexafluorobutane using heteronuclear noise decoupling, revealing the compound exists entirely as the trans-rotamer in solution. This research provides foundational knowledge on the molecular structure and dynamic behavior of fluorinated compounds, essential for developing new chemical entities and materials (Abraham & Loftus, 1973).

Synthesis and Reactivity

The synthesis and reactivity of fluorinated compounds have been a subject of extensive research due to their unique properties and potential applications. Chambers and Roche (1996) described reactions of heptafluorobut-2-ene, yielding products analogous to those obtained from hexafluorobut-2-yne, demonstrating the versatility of fluorinated compounds in synthetic chemistry. Such studies underscore the importance of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane and related entities in facilitating the development of novel materials and chemicals with specialized functions (Chambers & Roche, 1996).

Environmental and Physical Chemistry

Research into the environmental behaviors and physical chemistry of halogenated compounds like 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane offers insights into their potential impacts and applications. The study of their enthalpies of vaporization and cohesive energies contributes to understanding their thermodynamic properties, which is crucial for their safe and effective use in various industrial applications (Svoboda, Kubeš, & Basařová, 1992).

Safety And Hazards

The safety symbols for 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane are GHS07, and the signal word is “Warning”. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271-P261-P280, suggesting that use should be limited to outdoors or in a well-ventilated area, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

Propiedades

IUPAC Name |

2,2-dichloro-1,1,1,4,4,4-hexafluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOERTVADMVAHAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371636 |

Source

|

| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane | |

CAS RN |

162462-08-0 |

Source

|

| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)

![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)

![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)